tert-Butyl N-ethanimidoylcarbamate
Overview
Description
tert-Butyl N-ethanimidoylcarbamate: is an organic compound with the molecular formula C7H14N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an ethanimidoyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds like tert-butanol have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It’s known that the tert-butyl group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . This suggests that tert-Butyl N-ethanimidoylcarbamate might interact with its targets in a similar manner.
Biochemical Pathways
The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Similar compounds like tert-butanol have been found to have certain pharmacokinetic properties .
Result of Action
It’s known that the tert-butyl group is frequently used as a protecting group for the carboxylic acid functionality of amino acids , which suggests that this compound might have similar effects.
Action Environment
It’s known that the tert-butyl group exhibits excellent stability against various nucleophiles and reducing agents , suggesting that it might maintain its efficacy and stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-ethanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
tert-Butyl carbamate+ethanimidoyl chloride→tert-Butyl N-ethanimidoylcarbamate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-ethanimidoylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-ethanimidoylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amines in peptide synthesis. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during the synthesis process.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These derivatives can act as intermediates in the synthesis of drugs with various therapeutic effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the ethanimidoyl group, making it less reactive in certain synthetic applications.
N-ethanimidoylcarbamate: Does not have the steric hindrance provided by the tert-butyl group, which can affect its reactivity and stability.
tert-Butyl N-ethanimidoylurea: Similar structure but with a urea moiety, which can alter its chemical properties and applications.
Uniqueness
tert-Butyl N-ethanimidoylcarbamate is unique due to the combination of the tert-butyl and ethanimidoyl groups. This combination provides a balance of steric hindrance and reactivity, making it a versatile compound in various chemical syntheses and applications.
Properties
IUPAC Name |
tert-butyl (NZ)-N-(1-aminoethylidene)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-5(8)9-6(10)11-7(2,3)4/h1-4H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICBDYRIHWRQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/C(=O)OC(C)(C)C)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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